[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
4-(4-Ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin core with a 1,1-dioxido moiety. The compound features a 4-ethylphenyl group at the 4-position of the benzothiazin ring and a phenyl methanone substituent at the 2-position.
Properties
IUPAC Name |
[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-2-17-12-14-19(15-13-17)24-16-22(23(25)18-8-4-3-5-9-18)28(26,27)21-11-7-6-10-20(21)24/h3-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDYKWBMIGSTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethylphenylamine with 2-chlorobenzoyl chloride in the presence of a base can lead to the formation of the benzothiazine ring. Subsequent oxidation steps are required to introduce the dioxido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and reduced benzothiazine derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the reagents used.
Scientific Research Applications
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and cellular pathways due to its unique structure and reactivity.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In industrial chemistry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxido group and benzothiazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs bearing variations in alkyl chains, halogen substituents, and aryl group positions. Key physicochemical and structural differences are summarized in Table 1.
Alkyl Chain Modifications
- Butyl vs. Ethyl Substitution: Replacing the 4-ethylphenyl group with a 4-butylphenyl group (as in 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, C₂₅H₂₃NO₃S) increases the molecular weight by ~2 Da (417.52 vs. ~415.49 for the target compound) and enhances lipophilicity due to the longer alkyl chain. This modification may influence metabolic stability and membrane permeability .
Halogen and Methyl Substituents
- Fluorine and Methyl Additions: The compound (4-ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (C₂₄H₂₀FNO₃S, MW: 421.49) introduces a fluorine atom at the 7-position and a methyl group at the 4-phenyl position. Fluorine’s electronegativity can enhance binding interactions in biological systems, while the methyl group introduces steric effects that may alter molecular conformation .
- Meta vs. Para Substitution: In (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (C₂₄H₂₀FNO₃S, RN: 1113109-85-5), the methyl group on the benzothiazin-attached phenyl shifts from the para () to the meta position (). This positional change impacts steric hindrance and may affect intermolecular interactions in crystalline or solution states .
Functional Group Variations
- Ethoxy and Bromo Substituents: Methanone derivatives such as (7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl)(4-ethylphenyl)methanone (RN: 880169-89-1) feature ethoxy groups, which improve solubility in polar solvents compared to alkyl or halogenated analogs.
Heterocyclic Modifications
- Such modifications are less common in benzothiazine methanones but provide insight into electronic effects .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Substituents | Notable Features | References |
|---|---|---|---|---|---|
| 4-(4-Ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₄H₂₁NO₃S | ~415.49 | 4-ethylphenyl, phenyl | Baseline structure for comparison | N/A |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₅H₂₃NO₃S | 417.52 | 4-butylphenyl | Increased lipophilicity | |
| (4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | C₂₄H₂₀FNO₃S | 421.49 | 7-F, 4-methylphenyl | Enhanced electronic effects | |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | C₂₄H₂₀FNO₃S | 421.49 | 7-F, 3-methylphenyl | Altered steric profile | |
| (7-Ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl)(4-ethylphenyl)methanone | C₂₃H₂₄NO₄S | ~434.50 | 7-ethoxy, 3-methyl | Improved aqueous solubility | |
| (4-Bromophenyl)(7-fluoro-3,5-dimethyl-4H-1,4-benzothiazin-2-yl)methanone | C₁₉H₁₆BrFNO₂S | ~462.31 | 4-bromophenyl, 7-F, 3,5-dimethyl | Halogen bonding potential |
Research Findings and Implications
- Synthetic Routes: Sodium ethoxide-mediated coupling reactions (as in ) are commonly employed for benzothiazine methanones, suggesting scalable synthetic pathways for analogs .
- Physicochemical Trends : Ethyl-to-butyl substitutions increase hydrophobicity, while ethoxy groups enhance solubility. Fluorine and bromine atoms improve target engagement via electronic and halogen-bonding interactions, respectively .
Biological Activity
The compound 4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzothiazine core with a dioxido group and phenyl substituents. The presence of the ethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₁O₄S |
| Molecular Weight | 359.43 g/mol |
| CAS Number | 1114886-11-1 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The dioxido group and the benzothiazine ring facilitate binding to these targets, leading to modulation of their activity. Research suggests that it may act as an enzyme inhibitor or receptor modulator, affecting pathways involved in cellular signaling and metabolic processes.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazine derivatives have been shown to inhibit bacterial growth and possess antifungal activity. The specific mechanisms may involve disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Research has highlighted the anticancer potential of benzothiazine derivatives. The compound may induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases or inhibition of proliferation pathways. Studies have reported cytotoxic effects against several cancer cell lines, suggesting its viability as a lead compound for cancer therapy .
Enzyme Inhibition
The compound's structural features suggest it may inhibit specific enzymes involved in critical metabolic pathways. For example, it could target enzymes associated with oxidative stress responses or inflammatory pathways. Such inhibition can lead to reduced cellular damage and inflammation, making it a candidate for therapeutic applications in diseases characterized by oxidative stress .
Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of benzothiazine derivatives, 4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone was tested against various bacterial strains. Results indicated moderate to strong inhibition against Gram-positive bacteria, with minimal cytotoxicity observed in human cell lines.
Study 2: Cancer Cell Line Testing
Another study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 and HeLa). The findings demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis markers, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
